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molecular formula C8H14O4 B1581565 Peroxide, bis(2-methyl-1-oxopropyl) CAS No. 3437-84-1

Peroxide, bis(2-methyl-1-oxopropyl)

Cat. No. B1581565
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
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Patent
US07112314B2

Procedure details

A round-bottom flask is charged with 50 ml of CFC-113 and 2.0 g of sodium percarbonate (13 mmoles or 19 mmoles of H2O2 equivalent). After chilling the contents of the flask to 0° C., 2.60 ml of isobutyryl chloride (25 mmoles) is added and the resulting slurry is stirred magnetically for 223 minutes. The reaction mixture is filtered through a pad of Drierite® on glass wool, washing through with fresh CFC-113. The filtrate, now measuring 59 ml in volume, is found to be 0.083 M in peroxide, which is a 39% yield based on starting isobutyryl chloride. The peroxide solution is washed three times with ˜60 ml of water. The washed solution is retitrated and found to be 0.050 M in peroxide. The water wash may have removed residual inorganic peroxide missed by the Drierite® filtration, but is more likely that some of the isobutyryl peroxide was destroyed by hydrolysis.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[C:5]([O-])([O-])=O.[OH:9][OH:10].OO.OO.[Na+].[Na+].[Na+].[Na+].[C:19](Cl)(=[O:23])[CH:20]([CH3:22])[CH3:21].[C:25](Cl)(F)(F)[C:26](Cl)(Cl)F>>[C:19]([O:9][O:10][C:1](=[O:4])[CH:25]([CH3:26])[CH3:5])(=[O:23])[CH:20]([CH3:22])[CH3:21] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting slurry is stirred magnetically for 223 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Drierite® on glass wool
WASH
Type
WASH
Details
washing through with fresh CFC-113
WASH
Type
WASH
Details
The peroxide solution is washed three times with ˜60 ml of water
WASH
Type
WASH
Details
The water wash may
CUSTOM
Type
CUSTOM
Details
have removed residual inorganic peroxide
FILTRATION
Type
FILTRATION
Details
missed by the Drierite® filtration
CUSTOM
Type
CUSTOM
Details
was destroyed by hydrolysis

Outcomes

Product
Details
Reaction Time
223 min
Name
Type
Smiles
C(C(C)C)(=O)OOC(C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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